
Tris(ethylenediamine-N,N')platinum tetranitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(ethylenediamine-N,N’)platinum tetranitrate is a coordination compound that features platinum as the central metal atom coordinated to three ethylenediamine ligands and four nitrate anions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(ethylenediamine-N,N’)platinum tetranitrate typically involves the reaction of platinum(IV) chloride with ethylenediamine in the presence of nitric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired coordination complex .
Industrial Production Methods
Industrial production of Tris(ethylenediamine-N,N’)platinum tetranitrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(ethylenediamine-N,N’)platinum tetranitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethylenediamine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperature, pressure, and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum coordination compounds .
Wissenschaftliche Forschungsanwendungen
Tris(ethylenediamine-N,N’)platinum tetranitrate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other platinum complexes.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Wirkmechanismus
The mechanism of action of Tris(ethylenediamine-N,N’)platinum tetranitrate involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination bonds with these biomolecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Tris(ethylenediamine-N,N’)platinum tetranitrate is unique due to its specific coordination environment and the presence of nitrate anions.
Eigenschaften
CAS-Nummer |
68133-89-1 |
|---|---|
Molekularformel |
C6H24N7O3Pt+3 |
Molekulargewicht |
437.39 g/mol |
IUPAC-Name |
ethane-1,2-diamine;platinum(4+);nitrate |
InChI |
InChI=1S/3C2H8N2.NO3.Pt/c3*3-1-2-4;2-1(3)4;/h3*1-4H2;;/q;;;-1;+4 |
InChI-Schlüssel |
AJSDMHXNURDELI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)N.C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


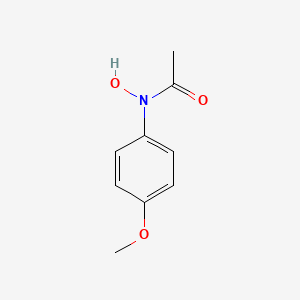
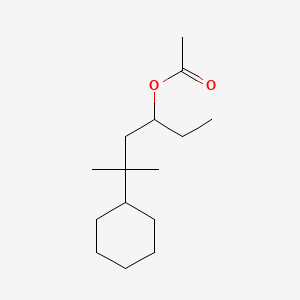
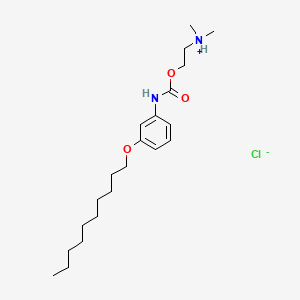
(2-propanolato)-](/img/structure/B13783717.png)

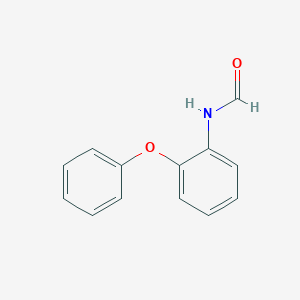
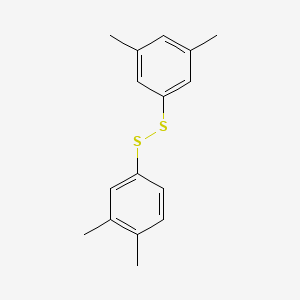


![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)
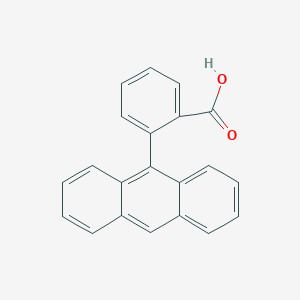
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)


